Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate

Description

Chemical Identity and Nomenclature

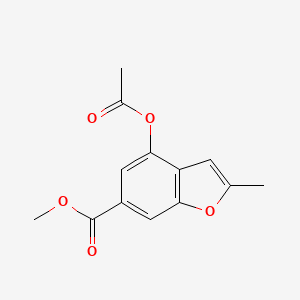

Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate (CAS: 37978-61-3) is a benzofuran derivative with the molecular formula $$ \text{C}{13}\text{H}{12}\text{O}5 $$ and a molecular weight of 248.23 g/mol. Its systematic IUPAC name, methyl 4-acetyloxy-2-methyl-1-benzofuran-6-carboxylate , reflects its substitution pattern: an acetoxy group (-OAc) at position 4, a methyl group (-CH$$3$$) at position 2, and a methyl carboxylate (-COOCH$$_3$$) at position 6. The compound is also known by synonyms such as methyl 4-(acetylamino)-2-methylbenzofuran-6-carboxylate and 4-(acetyloxy)-2-methyl-6-benzofurancarboxylic acid methyl ester.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 37978-61-3 |

| Molecular Formula | $$ \text{C}{13}\text{H}{12}\text{O}_5 $$ |

| Molecular Weight | 248.23 g/mol |

| IUPAC Name | Methyl 4-acetyloxy-2-methyl-1-benzofuran-6-carboxylate |

| SMILES | CC1=CC2=C(O1)C=C(C(=O)OC)C=C2OC(=O)C |

| InChIKey | RYKAHKWLZNRCOG-UHFFFAOYSA-N |

The structural uniqueness of this compound lies in its dual ester functionality (acetoxy and methyl carboxylate) and methyl-substituted benzofuran core.

Structural Features of Benzofuran Derivatives

Benzofurans are heterocyclic compounds comprising a fused benzene and furan ring. In this compound, the benzofuran scaffold is substituted at three positions:

- Position 2 : A methyl group enhances steric bulk and influences ring planarity.

- Position 4 : An acetoxy group introduces electron-withdrawing effects, modulating reactivity.

- Position 6 : A methyl carboxylate group contributes to polarity and potential hydrogen-bonding interactions.

The molecule’s planarity is partially disrupted by the methyl group at position 2, as evidenced by computational studies on analogous benzofuran derivatives. X-ray crystallography of related compounds reveals bond lengths of 1.36–1.42 Å for the furan C-O bond and 1.40–1.45 Å for the benzene C-C bonds, consistent with aromatic stabilization. Substituents at positions 4 and 6 further delocalize electron density, as shown by density functional theory (DFT) calculations.

Historical Context in Benzofuran Chemistry

Benzofuran chemistry originated in 1870 with William Perkin’s synthesis of the parent benzofuran via the Perkin rearrangement , a ring-contraction reaction of coumarin derivatives. This method laid the groundwork for synthesizing substituted benzofurans, including this compound.

Key Milestones :

- 1870 : Perkin’s seminal work on coumarin-to-benzofuran transformations.

- 20th Century : Development of catalytic methods (e.g., copper-, palladium-, and rhodium-mediated cyclizations) for functionalizing benzofuran cores.

- 21st Century : Advancements in microwave-assisted and one-pot syntheses, enabling efficient access to polysubstituted benzofurans.

The synthesis of this compound exemplifies modern strategies, such as esterification and acetylation of hydroxylated benzofuran intermediates. For instance, methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (CAS: 314725-17-2) can be acetylated to yield the target compound.

Computational Representation of Molecular Structure

Computational tools have been pivotal in elucidating the electronic and geometric properties of this compound.

Key Insights :

- Geometry Optimization : DFT studies at the B3LYP/6-311++G** level predict a dihedral angle of 8.5° between the benzofuran plane and the acetoxy group, indicating slight non-planarity.

- Electrostatic Potential : The carboxylate and acetoxy groups exhibit negative electrostatic potentials, making them sites for nucleophilic attack.

- Vibrational Spectra : Harmonic vibrational frequencies computed via ab initio methods align with experimental IR data for analogous benzofurans, confirming C=O stretches at 1,740–1,760 cm$$^{-1}$$.

Table 2: Computational Descriptors

| Parameter | Value (DFT/B3LYP) |

|---|---|

| HOMO-LUMO Gap | 4.8 eV |

| Dipole Moment | 3.2 Debye |

| Bond Length (C-O, furan) | 1.38 Å |

The SMILES string (CC1=CC2=C(O1)C=C(C(=O)OC)C=C2OC(=O)C) and InChIKey (RYKAHKWLZNRCOG-UHFFFAOYSA-N) provide standardized representations for chemical databases.

Properties

IUPAC Name |

methyl 4-acetyloxy-2-methyl-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-4-10-11(17-7)5-9(13(15)16-3)6-12(10)18-8(2)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKAHKWLZNRCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692978 | |

| Record name | Methyl 4-(acetyloxy)-2-methyl-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37978-61-3 | |

| Record name | Methyl 4-(acetyloxy)-2-methyl-6-benzofurancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37978-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(acetyloxy)-2-methyl-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological properties, mechanisms of action, comparative analysis with related compounds, and ongoing research findings related to this compound.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 248.23 g/mol. The compound features a benzofuran structure characterized by an acetoxy group at the 4-position and a carboxylate group at the 6-position. This unique substitution pattern contributes to its chemical reactivity and biological activity, allowing for various modifications that enhance its pharmacological potential.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interference with key signaling pathways such as NF-κB and p-Akt.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Antioxidant Activity : The compound may function as an antioxidant by scavenging free radicals, thus reducing oxidative stress within cells.

- Cell Cycle Regulation : It can modulate the cell cycle, promoting programmed cell death in cancerous cells.

- Enzyme Interaction : The acetoxy group allows for hydrogen bonding with biological macromolecules, influencing their function and stability.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential.

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate | Lacks acetoxy group | Lower reactivity |

| Methyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | Different hydroxyl positioning | Varying solubility |

| Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | Amino substituent | Enhanced anticancer activity |

This table highlights how structural variations among benzofuran derivatives can lead to different biological activities, reinforcing the significance of this compound's unique functional groups.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms behind the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited strong inhibitory effects against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

- Cancer Cell Studies : In vitro studies on various cancer cell lines showed that treatment with this compound led to significant reductions in cell viability, indicating its potential as a therapeutic agent in oncology.

- Mechanistic Insights : Investigations into the compound's action revealed that it modulates key signaling pathways involved in apoptosis and inflammation, further supporting its role in cancer therapy.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

- The position of the methyl ester significantly impacts reactivity. For example, Methyl 6-methylbenzofuran-2-carboxylate (COOCH₃ at position 2) is less sterically hindered than the target compound (COOCH₃ at position 6), favoring nucleophilic attacks at the ester group .

- The acetoxy group (OAc) in the target compound is more labile under basic conditions compared to methoxy (OMe) or isopropoxy (OiPr) groups, enabling selective deprotection for further derivatization .

Physical Properties :

- The dihydrobenzofuran analog () exhibits higher polarity due to hydroxyl groups and a saturated ring, improving aqueous solubility but reducing membrane permeability .

- The carboxylic acid derivative () has a lower molecular weight (206.19 vs. 248.23) and forms stable salts, enhancing bioavailability in drug formulations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves multi-step strategies, such as cyclization of substituted benzofuran precursors followed by esterification and acetylation. For example, analogous compounds (e.g., ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran-3-carboxylate) are synthesized via cyclocondensation using catalytic CuI/KI systems, followed by selective oxidation or protection of functional groups . Key variables include solvent polarity (e.g., acetone vs. DMF), temperature control (reflux vs. room temperature), and stoichiometry of acylating agents. Yield optimization often requires iterative adjustment of these parameters .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer: X-ray crystallography (using SHELXL for refinement ) and NMR spectroscopy are standard. For crystallography, data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. NMR analysis (¹H/¹³C, DEPT, COSY) confirms substituent positions: the acetoxy group’s methyl resonance (~2.1–2.3 ppm) and benzofuran aromatic protons (~6.8–7.5 ppm) are diagnostic. Discrepancies between XRD bond lengths and DFT-optimized geometries may arise from crystal packing effects, necessitating Hirshfeld surface analysis .

Advanced Research Questions

Q. How can regioselective functionalization of the benzofuran core be achieved without compromising the acetoxy or methyl ester groups?

- Methodological Answer: Protecting group strategies are critical. For example, the acetoxy group’s sensitivity to basic conditions requires temporary silylation (e.g., TBSCl) during nucleophilic substitutions. Catalytic methods, such as Pd-mediated cross-coupling (Suzuki or Sonogashira), enable selective modifications at the 2-methyl or 6-carboxylate positions. Recent studies on analogous difluoromethyl-benzofurans highlight the use of Pd(PPh₃)₄ with aryl boronic acids under inert atmospheres .

Q. What experimental and computational approaches resolve contradictions between spectroscopic data and crystallographic models?

- Methodological Answer: Discrepancies (e.g., unexpected NOE correlations vs. XRD-derived torsion angles) may arise from dynamic effects (e.g., rotameric states in solution). Hybrid methods include:

- Dynamic NMR to assess exchange processes.

- DFT-based conformational sampling (e.g., Gaussian09 with B3LYP/6-31G*) to model solution-state geometries.

- TWIN refinement in SHELXL for handling twinned crystals, which can distort XRD data .

Q. How can the compound’s hydrolytic stability be evaluated under physiological conditions, and what derivatization strategies enhance stability?

- Methodological Answer: Accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring identify degradation pathways (e.g., ester hydrolysis). To enhance stability, replace the methyl ester with a tert-butyl group or incorporate electron-withdrawing substituents (e.g., -CF₃) adjacent to the acetoxy moiety. Studies on methyl 4-hydroxy-2-(2-hydroxypropan-2-yl)-dihydrobenzofuran-5-carboxylate demonstrate that steric hindrance significantly reduces hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.